molecular formula C23H24BrClN2O2 B3279354 1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol CAS No. 691398-73-9

1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

Cat. No. B3279354
CAS RN: 691398-73-9
M. Wt: 475.8 g/mol
InChI Key: UKKDXWREHHIBPQ-UHFFFAOYSA-N
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Description

The compound “1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol” is a complex organic molecule. It contains a bromonaphthalene group, a chlorophenylpiperazine group, and a propanol group . The empirical formula is C13H11BrO2 and the molecular weight is 279.13 .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, 1-bromo-3-hydroxynaphthalene can be synthesized from naphthylamine by bromination to obtain 2,4-dibromonaphthylamine, which then undergoes diazotization to yield 4-bromo-1-diazonium-naphthol-2-ol. Finally, sodium borohydride reduction yields 1-bromo-3-hydroxynaphthalene .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(C)COC1=CC2=C(C=C1)C=C(Br)C=C2 . This indicates that the molecule contains a bromonaphthalene group attached to a propanone group via an ether linkage, and a chlorophenylpiperazine group attached to the propanone group.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol, focusing on six unique fields:

Pharmacology and Drug Development

This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery. Researchers are exploring its efficacy in treating conditions such as anxiety, depression, and other central nervous system disorders due to its interaction with serotonin and dopamine receptors .

Neurochemistry

In neurochemical studies, this compound is used to investigate the mechanisms of neurotransmitter release and uptake. Its ability to modulate receptor activity makes it valuable for studying synaptic transmission and neuroplasticity. This can lead to a better understanding of neurological diseases and the development of novel treatments .

Molecular Biology

In molecular biology, 1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol is utilized as a tool to study protein-ligand interactions. Its binding properties help elucidate the structure and function of various proteins, aiding in the design of more effective drugs and therapeutic strategies .

Chemical Synthesis

This compound is also significant in the field of chemical synthesis. It serves as a building block for the synthesis of more complex molecules. Its bromonaphthalene moiety is particularly useful in creating derivatives with enhanced biological activity, which can be further explored for various applications .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for the development and validation of analytical methods. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify and identify related substances in complex mixtures .

Safety and Hazards

This compound is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding eye contact and using protective equipment. In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrClN2O2/c24-19-7-5-18-14-21(8-6-17(18)13-19)29-16-20(28)15-26-9-11-27(12-10-26)23-4-2-1-3-22(23)25/h1-8,13-14,20,28H,9-12,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKDXWREHHIBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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